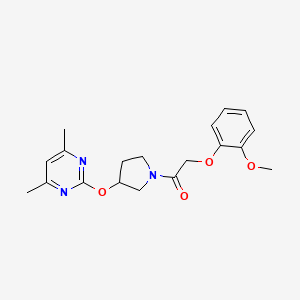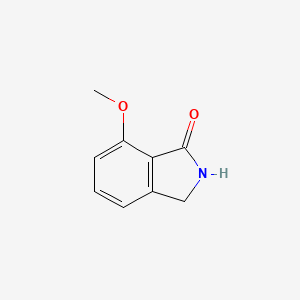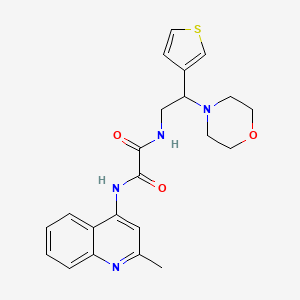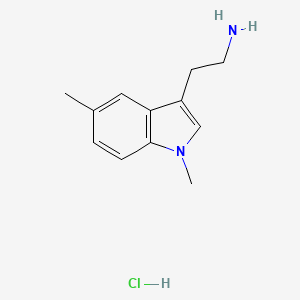![molecular formula C22H23N3O4S2 B2828924 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207035-29-7](/img/structure/B2828924.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . Its molecular weight is 337.25 and its IUPAC name is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .
Molecular Structure Analysis
The compound’s InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H . This indicates that the compound has a complex structure with multiple functional groups including a methoxyphenyl group, a piperazine ring, and a propanoic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H , which provides information about its molecular structure.Applications De Recherche Scientifique
Arylpiperazine Derivatives: Metabolism and Therapeutic Potential
Arylpiperazine derivatives have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo significant pre-systemic and systemic metabolism. The metabolism involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolic pathway indicates the potential for arylpiperazine derivatives, possibly including 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, to be used in neuropsychiatric treatments through modulation of neurotransmitter systems S. Caccia, (2007).
Sulfonamide Compounds: Therapeutic Use and Patent Insights
Sulfonamides have been recognized for their role in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. The exploration of novel sulfonamides for selective antiglaucoma drugs, antitumor agents, and diagnostic tools demonstrates the continuous interest in sulfonamide-based research. This ongoing research suggests potential applications for sulfonamide derivatives, including the targeted compound, in treating and diagnosing diseases like glaucoma and cancer F. Carta, A. Scozzafava, C. Supuran, (2012).
Piperazine Derivatives: Patent Review and Therapeutic Applications
Piperazine derivatives are significant in medicinal chemistry due to their versatility and presence in drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of the piperazine nucleus has shown a significant impact on the medicinal potential of the resultant molecules. The structural flexibility of piperazine derivatives to serve as a building block for drug discovery indicates potential research and therapeutic applications for compounds like this compound in various diseases A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, (2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with a piperazine structure have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structure and the known interactions of similar compounds, it can be inferred that this compound might interact with its targets (like alpha1-adrenergic receptors) and induce changes in the receptor activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound might affect the biochemical pathways related to these conditions.
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds might have good bioavailability and could be effectively absorbed and distributed in the body.
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound might have effects on the neurological conditions associated with these receptors .
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-7-18(8-10-19)24-12-14-25(15-13-24)31(27,28)20-11-16-30-21(20)22(26)23-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOROALXTVETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)



![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)


![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)